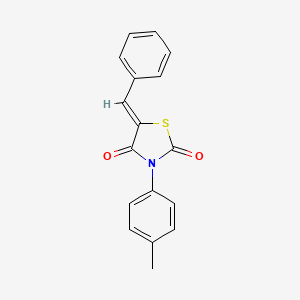
(5Z)-5-benzylidene-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-benzylidene-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a benzylidene and a methylphenyl group. It has garnered significant interest in scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methylbenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-benzylidene-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (5Z)-5-benzylidene-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z)-5-benzylidene-3-phenyl-1,3-thiazolidine-2,4-dione: Similar structure but lacks the methyl group on the phenyl ring.
(5Z)-5-(4-bromobenzylidene)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione: Contains a bromine atom on the benzylidene group.
Uniqueness
Biological Activity: The compound’s ability to modulate the PPARγ pathway distinguishes it from other thiazolidinedione derivatives, making it a promising candidate for antidiabetic research.
Propriétés
Formule moléculaire |
C17H13NO2S |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13NO2S/c1-12-7-9-14(10-8-12)18-16(19)15(21-17(18)20)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11- |
Clé InChI |
MUDJZEWDQBUGKP-PTNGSMBKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11691272.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11691281.png)
![2-[(4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11691291.png)
![N'-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide](/img/structure/B11691292.png)
![5(4H)-oxazolone, 4-[[4-(acetyloxy)-3-iodo-5-methoxyphenyl]methylene]-2-(4-bromophenyl)-, (4Z)-](/img/structure/B11691312.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11691316.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11691328.png)
![2,5-dichloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11691334.png)
![N-[(2E,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11691339.png)
![N~1~-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11691341.png)

![N'-[(E)-9-anthrylmethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11691358.png)
![methyl 4-{(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11691366.png)
